Benzyl 2-aminoethyl(methyl)carbamate
Overview
Description
Benzyl 2-aminoethyl(methyl)carbamate is a chemical compound with the molecular formula C11H17N2O2. It is a derivative of carbamic acid and is characterized by the presence of a benzyl group, an aminoethyl group, and a methyl group attached to the carbamate structure. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl 2-aminoethyl(methyl)carbamate can be synthesized through several methods. One common approach involves the reaction of benzyl chloroformate with 2-aminoethanol in the presence of a base such as sodium carbonate. The reaction typically proceeds under mild conditions, resulting in the formation of the desired carbamate .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process often includes purification steps such as recrystallization or chromatography to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-aminoethyl(methyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamates or amides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl carbamate, while reduction can produce benzylamine .
Scientific Research Applications
Benzyl 2-aminoethyl(methyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive molecules.
Industry: This compound is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of benzyl 2-aminoethyl(methyl)carbamate involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for enzymes, affecting their activity and function. The pathways involved may include the formation of covalent bonds with active site residues or the stabilization of transition states during enzymatic reactions .
Comparison with Similar Compounds
Similar Compounds
Benzyl carbamate: Similar structure but lacks the aminoethyl group.
2-Aminoethyl carbamate: Lacks the benzyl group.
Methyl carbamate: Lacks both the benzyl and aminoethyl groups.
Uniqueness
Benzyl 2-aminoethyl(methyl)carbamate is unique due to the presence of both benzyl and aminoethyl groups, which confer specific reactivity and functionality. This combination makes it a versatile compound in various chemical and biological applications .
Properties
IUPAC Name |
benzyl N-(2-aminoethyl)-N-methylcarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-13(8-7-12)11(14)15-9-10-5-3-2-4-6-10/h2-6H,7-9,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEIBNZUDHJCOKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN)C(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10597052 | |
Record name | Benzyl (2-aminoethyl)methylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10597052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19023-94-0 | |
Record name | Benzyl (2-aminoethyl)methylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10597052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.